1-(2,3-Bis(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-(2,3-Bis(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H8F6OS2 It is characterized by the presence of two trifluoromethylthio groups attached to a phenyl ring, which is further connected to a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2,3-dichlorophenylpropan-2-one with trifluoromethylthiolate salts under specific conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Bis(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylpropan-2-one derivatives.
Scientific Research Applications
1-(2,3-Bis(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Bis(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethylthio groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes or receptors, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(trifluoromethyl)phenyl)propan-1-one
- 1-(3-(trifluoromethyl)phenyl)propan-2-one
- 1-(2-(trifluoromethoxy)phenyl)propan-1-one
Uniqueness
1-(2,3-Bis(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of two trifluoromethylthio groups, which impart distinct chemical and physical properties compared to similar compounds. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H8F6OS2 |
---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
1-[2,3-bis(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8F6OS2/c1-6(18)5-7-3-2-4-8(19-10(12,13)14)9(7)20-11(15,16)17/h2-4H,5H2,1H3 |
InChI Key |
TYGMUOLDGQDCMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)SC(F)(F)F)SC(F)(F)F |
Origin of Product |
United States |
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